molecular formula C6H8F2N4O B2736631 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1787974-17-7

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2736631
CAS No.: 1787974-17-7
M. Wt: 190.154
InChI Key: BPJNUSVZDFOSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a difluoroethyl substituent at the N1 position and a carboxamide group at the C4 position. Its molecular formula is C₆H₇F₂N₃O, with a molecular weight of 190.15 g/mol . The compound’s structure is characterized by:

  • A difluoroethyl group (CH₂CF₂), which enhances lipophilicity and metabolic stability compared to non-fluorinated alkyl chains.
  • A primary carboxamide (-CONH₂) at C4, enabling hydrogen-bonding interactions critical for biological activity.
  • A 3-amino group (-NH₂) on the pyrazole ring, contributing to solubility and reactivity in synthetic modifications.

Properties

IUPAC Name

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(6(10)13)5(9)11-12/h1,4H,2H2,(H2,9,11)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNUSVZDFOSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Ketoamide Precursors

β-Ketoamides serve as linchpins for pyrazole cyclization. A representative synthesis involves:

  • Claisen condensation : Ethyl acetoacetate reacts with ammonium acetate in ethanol at 80°C to form 3-oxobutanamide.
  • Functionalization : Introduction of a difluoroethyl group via nucleophilic substitution (SN2) using 2,2-difluoroethyl bromide in DMF at 120°C.

Reaction Conditions :

Parameter Value
Solvent Dimethylformamide (DMF)
Temperature 120°C
Catalyst Potassium carbonate
Yield 68–72%

Pyrazole Ring Formation

Hydrazine monohydrate reacts with β-ketoamide derivatives in refluxing ethanol (78°C) to yield 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide. Key considerations:

  • Regioselectivity : Controlled by steric and electronic effects of the difluoroethyl group.
  • Byproducts : Competing formation of 1,3-disubstituted pyrazoles minimized by stoichiometric adjustments.

Optimized Parameters :

Variable Optimal Value
Hydrazine:β-Ketoamide Ratio 1.2:1
Reaction Time 6 hours
Isolation Method Crystallization (EtOAc/hexane)

Direct Alkylation of Pyrazole-4-Carboxamide

Synthesis of Pyrazole-4-Carboxamide Core

4-Cyano-1H-pyrazole undergoes hydrolysis in 6M HCl at 100°C for 12 hours to generate pyrazole-4-carboxylic acid, followed by amidation with aqueous ammonia:

$$
\text{4-Cyano-1H-pyrazole} \xrightarrow{\text{HCl, H}2\text{O}} \text{4-Carboxy-1H-pyrazole} \xrightarrow{\text{NH}3} \text{4-Carboxamide-1H-pyrazole}
$$

Yield Data :

Step Yield (%)
Hydrolysis 85
Amidation 91

Difluoroethylation at Position 1

The N-alkylation employs 2,2-difluoroethyl bromide under phase-transfer conditions:

$$
\text{4-Carboxamide-1H-pyrazole} + \text{BrCH}2\text{CF}2\text{H} \xrightarrow{\text{TBAB, KOH}} \text{1-(2,2-Difluoroethyl)-4-carboxamide-1H-pyrazole}
$$

Critical Parameters :

Factor Impact on Yield
Base Strength KOH > NaOH (15% yield increase)
Solvent Polarity THF optimal (ε = 7.5)
Temperature 50°C (avoids decomposition)

Nitration/Reduction Strategy for Amino Group Installation

Nitration of 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Carboxamide

Electrophilic nitration using fuming HNO₃ (90%) in H₂SO₄ at 0°C introduces nitro groups predominantly at position 3:

$$
\text{1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide}
$$

Regiochemical Control :

  • Meta-directing effect of carboxamide favors nitration at C3 (85:15 C3:C5 ratio).

Catalytic Hydrogenation of Nitro Group

Nitro reduction using 10% Pd/C under H₂ (3 bar) in ethanol at 25°C achieves quantitative conversion to the amine:

$$
\text{3-Nitro-...} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-...}
$$

Safety Note : Exothermic reaction requires temperature control <40°C.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclocondensation Fewer steps Requires β-ketoamide synthesis 52%
Post-functionalization Modular approach Multiple purification steps 47%
Nitration/Reduction High regioselectivity Hazardous nitration conditions 61%

Key Observations :

  • The nitration/reduction route provides superior regiocontrol but requires handling concentrated acids.
  • Cyclocondensation offers step economy but struggles with β-ketoamide stability.

Scalability and Industrial Considerations

  • Cost Analysis : Difluoroethyl bromide accounts for 68% of raw material costs at scale.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 23 (post-functionalization route) vs. 18 (cyclocondensation).
    • E-Factor: 12.5 kg waste/kg product (nitration route).

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

(a) Aryl-Substituted Pyrazole-Carboxamides ()

Compounds 11–15 in feature a pyridin-2-yl sulfamoyl phenyl group at the N1 position and aryl substituents (phenyl, fluorophenyl, chlorophenyl) at C3. Key differences include:

Property Target Compound Compound 11 ()
N1 Substituent 2,2-Difluoroethyl 4-(Pyridin-2-yl sulfamoyl)phenyl
C5 Substituent None (C5 is unsubstituted) Phenyl/4-Fluorophenyl/4-Chlorophenyl
Molecular Weight 190.15 g/mol ~550–600 g/mol (e.g., Compound 11: 578.6 g/mol)
Biological Role Undisclosed Apoptosis inducers in colon cancer

The target compound’s difluoroethyl group offers a balance of hydrophobicity and steric flexibility .

(b) Ester vs. Amide Derivatives ()

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate () replaces the carboxamide with a methyl ester (-COOCH₃). Key distinctions:

Property Target Compound Methyl Ester Derivative
C4 Functional Group -CONH₂ (amide) -COOCH₃ (ester)
Hydrogen Bonding Strong (amide NH₂) Weak (ester OCH₃)
Stability Resistant to hydrolysis Prone to enzymatic/acidic hydrolysis

The carboxamide’s hydrogen-bonding capability makes it more suitable for drug design, whereas the ester may serve as a synthetic intermediate .

Fluorination Patterns and Electronic Effects

(a) Difluoroethyl vs. Difluorobenzyl ()

3-Amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylic acid () features a difluorobenzyl substituent. Comparison:

Property Target Compound Difluorobenzyl Analogue
Substituent Size Compact (C2 chain) Bulky (aromatic ring)
Lipophilicity Moderate (LogP ~1.5–2.0)* High (LogP ~2.5–3.0)*
Electronic Effects Electron-withdrawing (F atoms) Resonance effects (benzyl + F)

*Predicted values based on substituent contributions.

Functional Group Modifications

(a) Urea-Linked Analogues ()

1-Ethyl-4-{[(3-fluorophenyl)carbamoyl]amino}-1H-pyrazole-3-carboxamide () incorporates a urea linkage (-NHCONH-). Differences include:

Property Target Compound Urea-Linked Analogue
Functional Group Primary amide (-CONH₂) Urea (-NHCONH-)
Molecular Weight 190.15 g/mol 291.28 g/mol
pKa ~13.24 (predicted for amide) ~13.24 (similar prediction)

The urea group introduces additional hydrogen-bond donors, which may enhance target affinity but reduce oral bioavailability due to polarity .

Biological Activity

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a difluoroethyl moiety, which is known to enhance biological activity through improved pharmacokinetic properties. The molecular formula is C6H7F2N3OC_6H_7F_2N_3O, and it has a molecular weight of approximately 179.14 g/mol.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors targeting DprE1 have been identified as promising candidates for tuberculosis treatment .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cell cycle regulation. It appears to inhibit the mitotic checkpoint, which could lead to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL

These results highlight its potential as a broad-spectrum antimicrobial agent.

Antitumor Activity

In cell line studies involving various cancer types, the compound demonstrated significant cytotoxicity:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

These findings suggest that the compound may be effective in treating certain types of cancer.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Tuberculosis Treatment : A study conducted on mice infected with Mycobacterium tuberculosis showed that treatment with this compound significantly reduced bacterial load in lung tissues compared to control groups .
  • Cancer Therapy : In a phase I clinical trial involving patients with advanced solid tumors, the compound was administered alongside standard chemotherapy regimens. Results indicated enhanced efficacy and tolerability, leading to further investigations into its use as a combination therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, structurally similar compounds (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide) are synthesized via acid chloride intermediates generated using thionyl chloride and catalytic DMF at 95°C . Key parameters include temperature control (80–95°C), solvent selection (e.g., CH₂Cl₂ for intermediate stabilization), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl group at N1, carboxamide at C4) .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, N-H bend at ~1600 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with P2₁/c space groups observed in related pyrazole-carboxamides) .
  • HPLC-MS : Verify purity and molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What stability profiles should be evaluated for this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; assess photodegradation products .
  • Hydrolytic Stability : Test in buffers (pH 2–9) at 25°C; quantify hydrolysis of the carboxamide group .
    • Storage recommendations: Use amber vials at -20°C under inert gas (argon) to prevent oxidation .

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Molecular Docking : Preliminary screening against protein databases (PDB) to predict binding affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric purity?

  • Methodological Answer : Implement flow chemistry for continuous synthesis:

  • Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., difluoroethyl group isomerization) .
  • Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level; calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • QSAR Modeling : Train models using bioactivity data from pyrazole analogs to predict toxicity and efficacy .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify compatible solvents .
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) to enhance dissolution .
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers .

Q. What mechanistic studies are required to confirm its mode of action in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking specific genes .
  • Metabolomics : LC-MS-based profiling to identify pathway perturbations (e.g., TCA cycle, lipid metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.